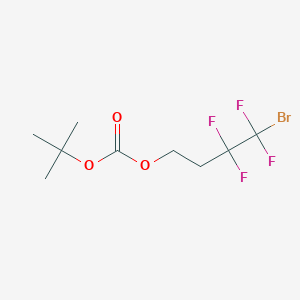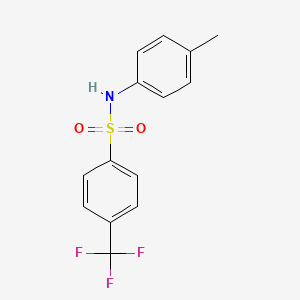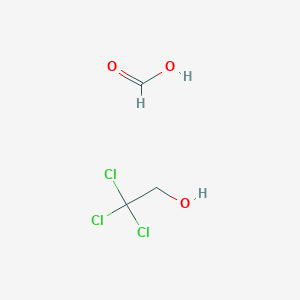
Ethanol, 2,2,2-trichloro-, formate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanol, 2,2,2-trichloro-, formate is a chemical compound with the molecular formula C2H3Cl3O2. It is also known by other names such as β,β,β-Trichloroethanol formate and Trichloroethyl formate. This compound is characterized by the presence of three chlorine atoms attached to the second carbon of the ethanol molecule, along with a formate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2,2-trichloro-, formate typically involves the reaction of 2,2,2-trichloroethanol with formic acid or its derivatives. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{CCl}_3\text{CH}_2\text{OH} + \text{HCOOH} \rightarrow \text{CCl}_3\text{CH}_2\text{OCHO} + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. The process is typically conducted in large reactors where temperature, pressure, and reactant concentrations are carefully monitored and controlled.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanol, 2,2,2-trichloro-, formate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trichloroacetic acid.
Reduction: Reduction reactions can convert it back to 2,2,2-trichloroethanol.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Trichloroacetic acid.
Reduction: 2,2,2-Trichloroethanol.
Substitution: Various substituted ethanol derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethanol, 2,2,2-trichloro-, formate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: The compound is studied for its effects on biological systems, particularly in the context of its metabolites.
Medicine: Research is conducted on its potential therapeutic uses and its role as a metabolite of chloral hydrate.
Industry: It is used in the production of pharmaceuticals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Ethanol, 2,2,2-trichloro-, formate involves its metabolism to 2,2,2-trichloroethanol, which exerts various biological effects. Trichloroethanol modulates tetrodotoxin-resistant sodium channels in nociceptive neurons, leading to decreased neuronal excitability and analgesic effects . The compound induces a hyperpolarizing shift in the steady-state fast inactivation relationship, increases use-dependent inhibition, accelerates the onset of inactivation, and retards the recovery of inactivated sodium channels.
Comparaison Avec Des Composés Similaires
Ethanol, 2,2,2-trichloro-, formate can be compared with other similar compounds such as:
2,2,2-Trichloroethanol: The parent alcohol from which the formate is derived.
Trichloroacetic acid: An oxidation product of the compound.
Chloral hydrate: A related compound that metabolizes to trichloroethanol.
The uniqueness of this compound lies in its specific chemical structure and the presence of the formate group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
82998-20-7 |
|---|---|
Formule moléculaire |
C3H5Cl3O3 |
Poids moléculaire |
195.42 g/mol |
Nom IUPAC |
formic acid;2,2,2-trichloroethanol |
InChI |
InChI=1S/C2H3Cl3O.CH2O2/c3-2(4,5)1-6;2-1-3/h6H,1H2;1H,(H,2,3) |
Clé InChI |
CMAXFZGBCJQZCB-UHFFFAOYSA-N |
SMILES canonique |
C(C(Cl)(Cl)Cl)O.C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[5-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol](/img/structure/B12086241.png)

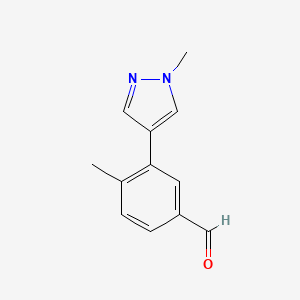
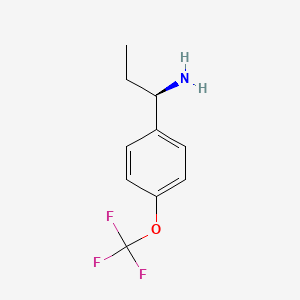

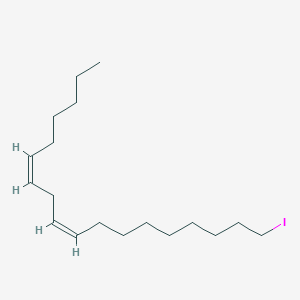
![3-Chloro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B12086279.png)
